benzyl N-(4-butylsulfanylphenyl)carbamate
Overview
Description
Benzyl N-(4-butylsulfanylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a benzyl group attached to a carbamate moiety, with a 4-butylsulfanylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-butylsulfanylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-butylsulfanylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl N-(4-butylsulfanylphenyl)carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine and alcohol.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl N-(4-butylsulfanylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with carbamate esters.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl N-(4-butylsulfanylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate moiety can form a covalent bond with the active site of enzymes, leading to inhibition. This interaction is often reversible, allowing the compound to act as a temporary inhibitor.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the 4-butylsulfanylphenyl substituent.
Methyl N-(4-butylsulfanylphenyl)carbamate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl N-(4-butylsulfanylphenyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-(4-butylsulfanylphenyl)carbamate is unique due to the presence of both the benzyl and 4-butylsulfanylphenyl groups. This combination provides specific chemical properties, such as increased lipophilicity and potential for unique biological interactions, making it distinct from other carbamate compounds.
Properties
IUPAC Name |
benzyl N-(4-butylsulfanylphenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-3-13-22-17-11-9-16(10-12-17)19-18(20)21-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHGMWUNIPEFQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.